REACTION_SMILES
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[Br:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[C:19](=[O:20])([O-:21])[O-:22].[CH3:25][C:26](=[O:27])[CH3:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[K+:23].[K+:24].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][C:7]#[N:8])[cH:9][cH:10]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH2:6][C:7]#[N:8])[cH:9][cH:10]1)[CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#CCc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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N#CCc1ccc(OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |